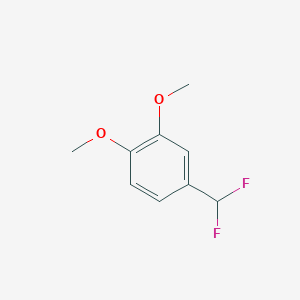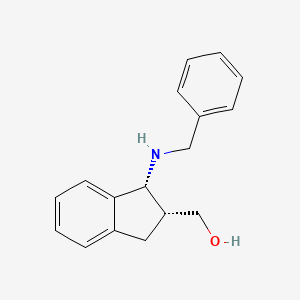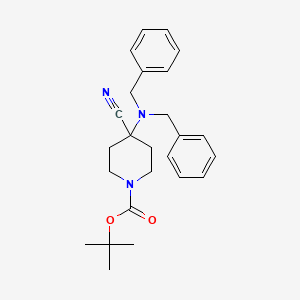
4-(Difluoromethyl)-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1,2-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1,2-dimethoxybenzene using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under specific reaction conditions . The reaction often requires the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-1,2-dimethoxybenzene may involve continuous flow processes to enhance efficiency and yield. For instance, the use of fluoroform (CF3H) in a continuous flow reactor has been explored for the difluoromethylation of aromatic compounds . This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of 4-(difluoromethyl)-1,2-dimethoxybenzaldehyde or 4-(difluoromethyl)-1,2-dimethoxybenzoic acid.
Reduction: Formation of 4-(methyl)-1,2-dimethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Difluoromethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1,2-dimethoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)-1,2-dimethoxybenzene: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
4-(Difluoromethyl)-1,2-dimethoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,9H,1-2H3 |
InChI Key |
FTBTWXUOHJOJEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)

![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)



![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)


![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)




